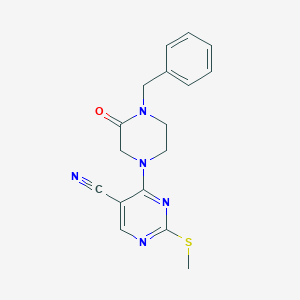![molecular formula C21H29N5O B6438530 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548986-78-1](/img/structure/B6438530.png)
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (4-MPM) is a synthetic compound that has been used in laboratory experiments for its wide range of properties. It is a cyclic amine that has been found to possess a variety of effects, including anti-inflammatory and anti-bacterial activities. Additionally, 4-MPM has been used as a model compound in scientific research to study the effects of its various chemical and physical properties.
科学研究应用
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in scientific research for its various properties. It has been used as a model compound to study the effects of its chemical and physical properties, such as its solubility and reactivity. Additionally, this compound has been used in experiments to study its anti-inflammatory and anti-bacterial activities. It has also been used to study the effects of its interaction with various proteins and enzymes.
作用机制
The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not completely understood. However, it is believed to interact with various proteins and enzymes, which may be responsible for its anti-inflammatory and anti-bacterial activities. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial activities, which may be due to its interaction with various proteins and enzymes. Additionally, this compound has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
实验室实验的优点和局限性
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for use in experiments. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its reactivity can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine research. One potential direction is to further study its anti-inflammatory and anti-bacterial activities, as well as its interaction with various proteins and enzymes. Additionally, further research could be conducted to study the effects of this compound on cell signaling and other biochemical processes. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-bacterial agent.
合成方法
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyrimidin-4-amine with 1-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
属性
IUPAC Name |
4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWFEVEBTVSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438460.png)
![7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438469.png)
![1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438484.png)
![2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6438496.png)
![4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B6438503.png)
![N,N,6-trimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438511.png)
![N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438516.png)
![4-{4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6438534.png)
![4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438537.png)
![4-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438545.png)
![1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438551.png)
![N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438555.png)
![1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438556.png)